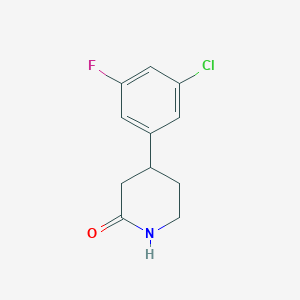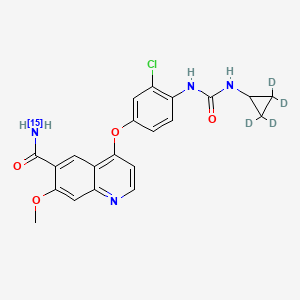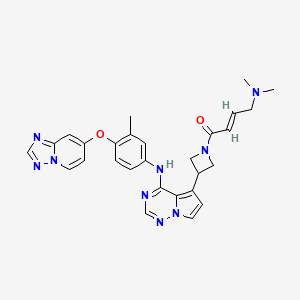
Her2-IN-15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Her2-IN-15 is a small molecule inhibitor specifically designed to target the human epidermal growth factor receptor 2 (HER2). HER2 is a transmembrane tyrosine kinase receptor protein that is overexpressed in various cancers, including breast, gastric, and ovarian cancers. The overexpression of HER2 is associated with aggressive tumor growth and poor prognosis. This compound aims to inhibit the activity of HER2, thereby reducing cancer cell proliferation and survival.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Her2-IN-15 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions, cyclizations, and functional group modifications.
Introduction of Functional Groups: Specific functional groups are introduced to enhance the binding affinity and selectivity of the compound towards HER2.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. The compound is then characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to ensure consistent product quality and yield. The industrial process also incorporates stringent quality control measures to ensure the purity and efficacy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Her2-IN-15 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may alter its biological activity.
Reduction: Reduction reactions can convert this compound to its reduced form, potentially affecting its binding affinity to HER2.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered functional groups. These derivatives can be used to study the structure-activity relationship and optimize the compound’s efficacy.
Wissenschaftliche Forschungsanwendungen
Her2-IN-15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of HER2 and its role in cancer.
Biology: Employed in cell-based assays to investigate the biological effects of HER2 inhibition on cancer cell proliferation, apoptosis, and metastasis.
Medicine: Explored as a potential therapeutic agent for the treatment of HER2-positive cancers. Preclinical studies have shown promising results in reducing tumor growth and improving survival rates.
Industry: Utilized in the development of diagnostic assays and screening platforms for HER2-targeted therapies.
Wirkmechanismus
Her2-IN-15 exerts its effects by binding to the ATP-binding site of the HER2 receptor, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling proteins involved in cell proliferation and survival pathways, such as the MAPK/ERK and PI3K/AKT/mTOR pathways. By blocking these pathways, this compound effectively reduces cancer cell growth and induces apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trastuzumab: A monoclonal antibody that targets the extracellular domain of HER2.
Lapatinib: A small molecule tyrosine kinase inhibitor that targets both HER2 and epidermal growth factor receptor (EGFR).
Pertuzumab: Another monoclonal antibody that binds to a different epitope on the HER2 receptor compared to trastuzumab.
Uniqueness of Her2-IN-15
This compound is unique due to its high specificity and binding affinity for the ATP-binding site of HER2. Unlike monoclonal antibodies, which target the extracellular domain, this compound directly inhibits the kinase activity of HER2, providing a different mechanism of action. Additionally, this compound’s small molecule nature allows for better tissue penetration and oral bioavailability compared to larger biologics.
Eigenschaften
Molekularformel |
C28H29N9O2 |
|---|---|
Molekulargewicht |
523.6 g/mol |
IUPAC-Name |
(E)-4-(dimethylamino)-1-[3-[4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]azetidin-1-yl]but-2-en-1-one |
InChI |
InChI=1S/C28H29N9O2/c1-19-13-21(6-7-24(19)39-22-8-11-36-25(14-22)29-17-31-36)33-28-27-23(9-12-37(27)32-18-30-28)20-15-35(16-20)26(38)5-4-10-34(2)3/h4-9,11-14,17-18,20H,10,15-16H2,1-3H3,(H,30,32,33)/b5-4+ |
InChI-Schlüssel |
XXIFAQMVDXYDNY-SNAWJCMRSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)NC2=NC=NN3C2=C(C=C3)C4CN(C4)C(=O)/C=C/CN(C)C)OC5=CC6=NC=NN6C=C5 |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC2=NC=NN3C2=C(C=C3)C4CN(C4)C(=O)C=CCN(C)C)OC5=CC6=NC=NN6C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one](/img/structure/B12362170.png)
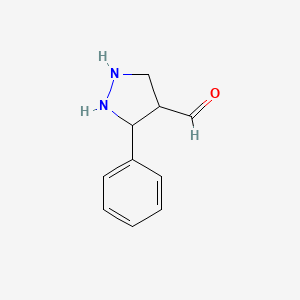

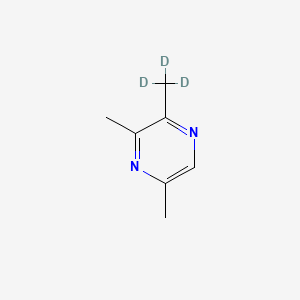
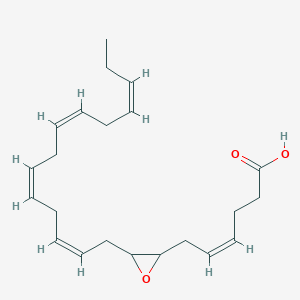
![trisodium;[[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12362183.png)
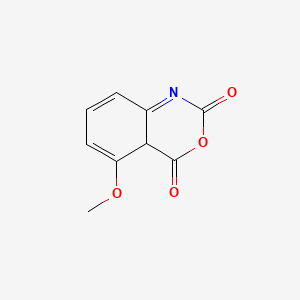
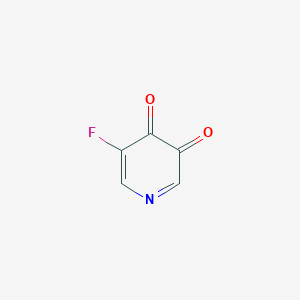
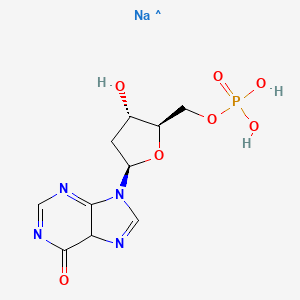
![7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid](/img/structure/B12362210.png)
![(2S)-3-phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid;hydrochloride](/img/structure/B12362211.png)
![(2R,4S)-1-[(2S)-2-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12362218.png)
